![molecular formula C22H17N3O2 B1139368 4-Nitro-1-trityl-1H-imidazole CAS No. 173865-33-3](/img/structure/B1139368.png)
4-Nitro-1-trityl-1H-imidazole
Overview
Description
4-Nitro-1-trityl-1H-imidazole is a compound with the molecular formula C22H17N3O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
The synthesis of 1-alkyl-4-nitro-1H-imidazole has been achieved using 2-methyl-5-nitroimidazole and 4-nitroimidazole as starting reagents . New reaction conditions have also been reported for the regio-specific synthesis of 1-methyl-4-nitro-1H-imidazole .Molecular Structure Analysis
The molecular structure of 4-Nitro-1-trityl-1H-imidazole consists of a trityl group attached to the 1-position of an imidazole ring, which is further substituted at the 4-position with a nitro group . The molecular weight of the compound is 355.4 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Nitro-1-trityl-1H-imidazole include a molecular weight of 355.4 g/mol, a XLogP3 of 4.3, and a topological polar surface area of 63.6 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Therapeutic Potential
Imidazole-containing compounds, such as 4-Nitro-1-trityl-1H-imidazole, have been found to have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Antioxidant Activity
4-Nitro-1-trityl-1H-imidazole derivatives have been synthesized and evaluated for antioxidant activity . They have been found to have potential in scavenging free radicals and reducing oxidative stress, which is beneficial in the prevention and treatment of diseases associated with oxidative damage.
Drug Development
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole, a type of imidazole, are used in commercially available drugs for various treatments .
Synthesis of Substituted Imidazoles
Recent advances in the regiocontrolled synthesis of substituted imidazoles have highlighted the importance of imidazoles in functional molecules used in everyday applications . The bonds formed during the formation of the imidazole are emphasized, including the functional group compatibility of the process and resultant substitution patterns around the ring .
Chemotherapeutic Agents
Nitroimidazole compounds are known to have diverse pharmacological activities and are used as chemotherapeutic agents . They have applications as anti-bacterial, anti-parasitic, anti-cancer, anti-HIV, anti-tuberculosis, anti-leishmaniasis agents, etc., and as imaging agents in medicine .
Research and Development
The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
Mechanism of Action
Target of Action
The primary target of CDD3505 is the hepatic cytochrome P450IIIA . This enzyme plays a crucial role in the metabolism of various substances, including drugs and endogenous compounds.
Mode of Action
CDD3505 acts as an inducer of the hepatic cytochrome P450IIIA . It enhances the activity of this enzyme, leading to changes in the metabolism of certain substances within the body.
Biochemical Pathways
The induction of hepatic cytochrome P450IIIA by CDD3505 affects the metabolic pathways involving this enzyme
Pharmacokinetics
It is soluble in dimethyl sulfoxide (dmso) , which suggests that it may have good bioavailability.
Result of Action
The induction of hepatic cytochrome P450IIIA by CDD3505 leads to a significant increase in the levels of high-density lipoprotein cholesterol (HDL) . HDL is often referred to as ‘good cholesterol’ because it carries cholesterol from other parts of your body back to your liver, where it is removed from your body.
Future Directions
Imidazole and its derivatives, including 4-Nitro-1-trityl-1H-imidazole, continue to be a rich source of chemical diversity and have become an important synthon in the development of new drugs . Future research will likely focus on the discovery of novel imidazole compounds with improved pharmacological activities and better ADME profiles .
properties
IUPAC Name |
4-nitro-1-tritylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c26-25(27)21-16-24(17-23-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQGVERJAKANJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-1-trityl-1H-imidazole |
Synthesis routes and methods
Procedure details
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